An In-Depth Technical Guide to the Mechanism of Action of STING Agonist-33 (ZSA-51)
An In-Depth Technical Guide to the Mechanism of Action of STING Agonist-33 (ZSA-51)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of the mechanism of action of STING Agonist-33, also known as ZSA-51, a novel non-cyclic dinucleotide STING agonist. This document details its role in the STING signaling cascade, presents available quantitative data on its activity, outlines relevant experimental protocols, and provides visual representations of its mechanism and experimental workflows.
Introduction to STING and STING Agonists
The cGAS-STING pathway is a key innate immune sensing pathway that responds to the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as cellular damage and cancer. Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines. This cascade of events initiates a robust innate immune response and facilitates the priming of an adaptive anti-tumor T-cell response.
Given its central role in anti-tumor immunity, there has been significant interest in developing small molecule STING agonists for cancer therapy. These agonists can be broadly categorized into cyclic dinucleotides (CDNs), which mimic the natural ligand cGAMP, and non-cyclic dinucleotides (non-CDNs). STING Agonist-33 (ZSA-51) is a novel, orally active, non-CDN STING agonist.
STING Agonist-33 (ZSA-51): A Novel Non-Cyclic Dinucleotide Agonist
STING Agonist-33, also known to the research community as ZSA-51, is a small molecule characterized by a tricyclic benzo[1][2]thieno[2,3-c]pyrrole-1,3-dione scaffold[1][3]. It acts as a prodrug, and its active form binds directly to the STING protein, inducing its activation.
Chemical Structure:
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CAS Number: 3084542-49-1
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Molecular Formula: C₁₆H₁₅NO₆S
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Molecular Weight: 349.36 g/mol
(Structure image would be inserted here in a full document)
Mechanism of Action of STING Agonist-33 (ZSA-51)
As a direct STING agonist, ZSA-51 initiates the canonical STING signaling pathway, leading to the production of type I interferons and the subsequent activation of an anti-tumor immune response.
STING Signaling Pathway Activated by ZSA-51
The binding of the active metabolite of ZSA-51 to the STING dimer induces a conformational change, initiating the downstream signaling cascade as depicted below.
Caption: STING signaling pathway activated by ZSA-51.
Cellular Responses to ZSA-51 Activation
The activation of the STING pathway by ZSA-51 leads to a variety of cellular responses that contribute to its anti-tumor activity:
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Type I Interferon Production: The primary outcome is the robust production of IFN-α and IFN-β, which have pleiotropic anti-tumor effects, including direct anti-proliferative and pro-apoptotic effects on tumor cells, and the activation of various immune cells.
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Dendritic Cell (DC) Maturation: STING activation in DCs leads to their maturation, enhancing their ability to present tumor antigens to T cells.
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T-Cell Priming and Recruitment: The production of chemokines, such as CXCL9 and CXCL10, attracts cytotoxic T lymphocytes (CTLs) to the tumor microenvironment.
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Macrophage Repolarization: STING activation can promote the repolarization of immunosuppressive M2-like tumor-associated macrophages (TAMs) to an anti-tumor M1-like phenotype.
Quantitative Data
The following tables summarize the available quantitative data for ZSA-51 and its dimeric form, ZSA-51D.
Table 1: In Vitro Activity of ZSA-51 and ZSA-51D
| Compound | Assay | Cell Line | EC₅₀ | Reference |
| ZSA-51 | STING Activation (ISG Reporter) | THP1-Blue™ | 52.6 nM | [4] |
| ZSA-51D | STING Activation (ISG Reporter) | THP1-Blue™ | 5.1 nM | [4][5] |
| ZSA-52D (active form of ZSA-51D) | Binding Affinity to human STING | - | IC₅₀ = 1.17 nM | [4] |
| Nano ZSA-51D | STING Activation (ISG Reporter) | THP1-Blue™ | 0.44 nM | [5] |
| Nano ZSA-51D | DC Activation | Bone marrow-derived DCs | 3.5 nM | [5] |
| Nano ZSA-51D | M2 to M1 Macrophage Repolarization | Bone marrow-derived Macrophages | 4.2 nM | [5] |
Table 2: In Vivo Efficacy of ZSA-51D
| Model | Treatment | Administration | Outcome | Reference |
| MC-38 Xenograft (C57BL/6 mice) | Nano ZSA-51D (1 mg/kg) + α-PD1 (100 µg) | Intravenous (5 doses, every 3 days) | Complete tumor eradication | [5] |
| KPC 6620 Xenograft (C57BL/6 mice) | Nano ZSA-51D + α-PD1 | Intravenous | Superior anticancer effects compared to free ZSA-51D | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of ZSA-51 are not yet widely published. The following are representative methodologies based on standard practices for characterizing STING agonists, adapted from the available literature.
STING Activation Reporter Assay
This assay quantifies the ability of a compound to activate the STING pathway, leading to the expression of an interferon-stimulated gene (ISG) reporter.
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Cell Line: THP1-Blue™ ISG reporter cells, which contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an ISG-54 promoter.
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Procedure: a. Plate THP1-Blue™ ISG cells in a 96-well plate. b. Treat the cells with a serial dilution of ZSA-51 or the compound of interest. c. Incubate for 24 hours. d. Collect the supernatant and measure SEAP activity using a colorimetric substrate (e.g., QUANTI-Blue™). e. Calculate the EC₅₀ value from the dose-response curve.
In Vivo Tumor Model
This protocol outlines a typical syngeneic mouse model to evaluate the anti-tumor efficacy of a STING agonist.
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Animal Model: C57BL/6 mice.
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Tumor Cell Line: MC-38 (colon adenocarcinoma) or KPC 6620 (pancreatic ductal adenocarcinoma).
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Procedure: a. Subcutaneously implant tumor cells into the flank of the mice. b. When tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, ZSA-51/ZSA-51D, α-PD1, combination therapy). c. Administer the treatments according to the specified schedule (e.g., intravenous injection every 3 days for 5 doses). d. Monitor tumor growth by measuring tumor volume with calipers. e. At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration).
Experimental Workflow for Characterization of ZSA-51
The following diagram illustrates a typical workflow for the discovery and preclinical characterization of a novel STING agonist like ZSA-51.
Caption: Preclinical characterization workflow for ZSA-51.
Conclusion
STING Agonist-33 (ZSA-51) is a promising novel, orally bioavailable, non-cyclic dinucleotide STING agonist. Its ability to potently activate the STING pathway, leading to a robust anti-tumor immune response, positions it as a significant candidate for further development in cancer immunotherapy, both as a monotherapy and in combination with other immunomodulatory agents such as checkpoint inhibitors. The data, primarily from preclinical studies, suggests a favorable efficacy and safety profile, warranting further investigation in clinical settings. This technical guide provides a foundational understanding of the mechanism of action of ZSA-51 for researchers and drug development professionals in the field of immuno-oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ZSA-51 | STING 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 3. An oral tricyclic STING agonist suppresses tumor growth through remodeling of the immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
